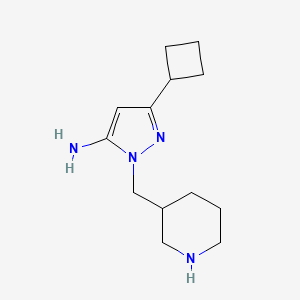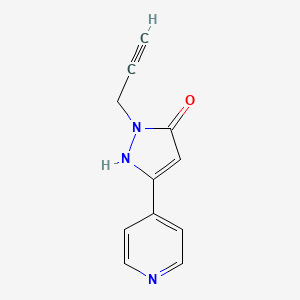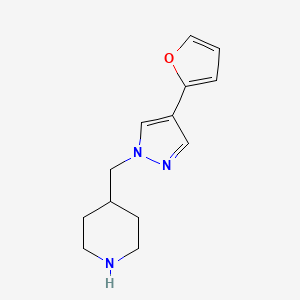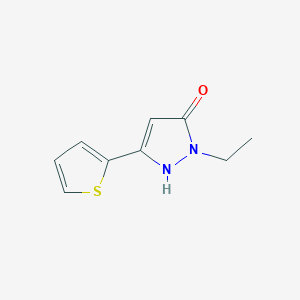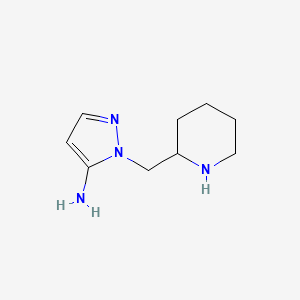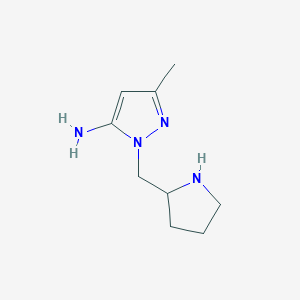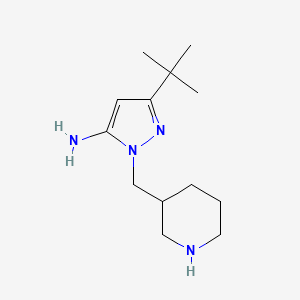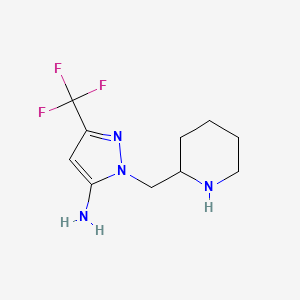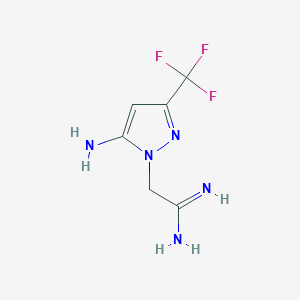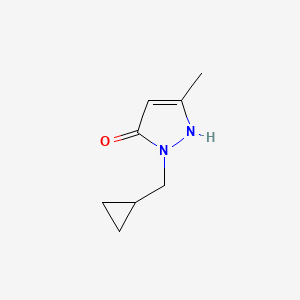
1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol
Übersicht
Beschreibung
1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol, also known as cyclopropylmethylpyrazol-5-ol (CPMP), is a pyrazol-5-ol compound that is used in a variety of scientific research applications. CPMP has a variety of biochemical and physiological effects, and is used in laboratory experiments due to its advantages and limitations.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activities
- Pyrazole derivatives, including 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), have been synthesized and evaluated for their antioxidant and anticancer activities. These compounds displayed significant radical scavenging activity and cytotoxicity against colorectal RKO carcinoma cells, suggesting their potential as therapeutic agents in cancer treatment. Autophagy proteins activation and p53-mediated apoptosis were identified as the predominant pathways of cell death in this context (Cadena-Cruz et al., 2021).
Synthesis Techniques and Applications
- Recent advances in the synthesis of bis(pyrazolyl)methanes, including the 4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols), have been reviewed, highlighting their wide range of biological activities and applications as chelating and extracting reagents for different metal ions. The review details innovative synthetic strategies and the significance of these compounds in medicinal chemistry (Sadeghpour & Olyaei, 2021).
Antibacterial Activity
- The synthesis and evaluation of 4,4′-(aryl or alkyl methylene)-bis(1H-pyrazol-5-ol) derivatives for their antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus, have been reported. Compounds with trifluoromethyl groups demonstrated exceptional antibacterial efficacy, suggesting the potential use of these compounds in developing new antibacterial agents (Bhavanarushi et al., 2013).
Environmentally Friendly Synthesis
- Environmentally benign synthesis methods for 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) have been developed, employing green chemistry principles to minimize environmental impact. These methods utilize biodegradable and recyclable catalysts, offering a more sustainable approach to the synthesis of these compounds (Mosaddegh et al., 2010).
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-4-8(11)10(9-6)5-7-2-3-7/h4,7,9H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACNFXXQJVHCMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





